molecular formula C12H11N5S2 B2740283 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 637326-91-1

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2740283
CAS No.: 637326-91-1
M. Wt: 289.38
InChI Key: ZNASVWPBZUXHNI-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to a 2-amino-4-methylthiazole moiety via a carbon-carbon bond. Its synthesis typically involves cyclization under microwave irradiation or acid/alkali conditions, as seen in related compounds ().

Properties

IUPAC Name

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S2/c1-7-9(18-11(13)14-7)10-16-17-12(19-10)15-8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNASVWPBZUXHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NN=C(S2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-amino-4-methylthiazole with appropriate reagents under controlled conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by cyclization reactions involving hydrazine derivatives and carbon disulfide.

    Coupling Reaction: The final step involves coupling the thiazole and thiadiazole rings with aniline derivatives to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The amino groups present in the compound can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Reduction Products: Dihydro derivatives of the thiadiazole ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives, including the compound . A study synthesized various thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial Strains TestedActivity Level
5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amineStaphylococcus aureus, E. coliModerate
Other Thiadiazole DerivativesVariousVariable

2. Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. A study focused on the synthesis of novel thiadiazole derivatives demonstrated their effectiveness against various cancer cell lines, including neuroblastoma and colon cancer cells. Although the compound's specific activity was not detailed, the general class showed promise in inhibiting tumor growth .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell Lines TestedActivity Level
This compoundSKNMC (Neuroblastoma), HT29 (Colon)Moderate
Other Thiadiazole DerivativesVariousVariable

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that can be tailored to modify the substituents on the thiadiazole ring. This flexibility allows researchers to optimize the compound's biological activity through structural modifications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and thiadiazole rings can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The amino groups can form hydrogen bonds with receptor sites, influencing biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares structural analogues and their substituent-driven properties:

Compound Name Key Substituents Biological Activity/Properties Reference
5-[2-(3-Fluorophenyl)-4-methylthiazol-5-yl]-N-phenyl-1,3,4-thiadiazol-2-amine 3-Fluorophenyl on thiazole Enhanced antimicrobial activity (microwave-synthesized)
5-(2-Amino-4-methylthiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine N-methyl instead of N-phenyl Likely improved solubility; reduced steric bulk
N-phenyl-5-[pyridin-3-yl]-1,3,4-thiadiazol-2-amine [Iva] Pyridin-3-yl instead of thiazole Superior binding energy in docking studies
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Chlorobenzylidene group Broad-spectrum insecticidal/fungicidal activity
5-(3-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine (3g) 3-Methoxyphenyl on thiadiazole Antiplatelet activity (GI50 ~28.9 µM)

Key Observations :

  • Electron-Withdrawing Groups : Nitro (IVe, Ve) and chloro (3h in ) substituents improve binding affinity and antimicrobial/anticancer activity .
  • Aromatic vs. Aliphatic N-Substituents : N-phenyl enhances π-π stacking (e.g., compound Iva ), while N-methyl () may reduce steric hindrance but lower target affinity.
  • Thiazole vs. Pyridine/Benzothiazole : Pyridine-containing analogues (Iva) show stronger protein interactions, suggesting heterocycle choice critically impacts activity .

Biological Activity

The compound 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiazole moiety linked to a phenyl group and a thiadiazole ring. The synthesis typically involves multi-step reactions that integrate various functional groups to enhance biological activity. For instance, derivatives of 1,3,4-thiadiazole have been synthesized to explore their antimicrobial and anticancer properties .

Antimicrobial Properties

Research has demonstrated that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity against various bacterial strains. In particular:

  • Minimum Inhibitory Concentration (MIC) values for several derivatives have been reported as follows:
    • Against Staphylococcus aureus: MIC = 32.6 μg/mL
    • Against Escherichia coli: MIC = 47.5 μg/mL

These values indicate that the compound possesses potent antibacterial properties comparable to standard antibiotics such as streptomycin and fluconazole .

Anticancer Activity

Studies focusing on the anticancer effects of thiadiazole derivatives reveal promising results. One study highlighted the anti-proliferative effects of a related derivative on cancer cell lines:

CompoundCell LineIC50 (µM)Remarks
This compoundLoVo2.44High efficacy
5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-aminesMCF-723.29Moderate toxicity

These findings suggest that the compound could serve as a scaffold for developing new anticancer agents .

Other Biological Activities

The compound also exhibits other biological activities:

  • Antidiabetic : Some derivatives have shown potential in lowering blood glucose levels.
  • Anti-inflammatory : The thiazole and thiadiazole rings contribute to anti-inflammatory effects through various biochemical pathways .

Study on Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of several thiadiazole derivatives, it was found that compounds with a phenyl substitution at the C5 position displayed enhanced activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly influence biological outcomes .

Study on Anticancer Effects

A recent investigation into the anticancer properties of thiadiazole derivatives reported that specific modifications to the thiadiazole ring resulted in improved cytotoxicity against cancer cell lines compared to their parent compounds. The study emphasized the importance of functional group positioning in optimizing biological activity .

Q & A

Q. Advanced

  • DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps .
  • Molecular Docking : Simulate binding to biological targets (e.g., EGFR kinase) using AutoDock Vina. Thiadiazole-thiazole hybrids show strong π-π stacking with hydrophobic pockets .
  • MD Simulations : Assess stability in aqueous solutions (e.g., RMSD < 2 Å over 100 ns) to predict pharmacokinetics .

How can contradictions in spectral or crystallographic data from different synthesis methods be resolved?

Q. Advanced

  • Cross-Validation : Compare XRD data (e.g., d-spacings) with computational models (DFT-optimized structures). Discrepancies in bond angles >2° may indicate polymorphic forms .
  • Control Experiments : Reproduce synthesis under standardized conditions (e.g., POCl₃ vs. H₂SO₄ catalysis) to isolate solvent or temperature effects .
  • Advanced Spectrometry : Use high-resolution MS/MS to distinguish isobaric impurities (e.g., thiadiazole vs. oxadiazole byproducts) .

What are the challenges in optimizing synthetic yield, and how are they addressed?

Q. Advanced

  • Byproduct Formation : Thiosemicarbazide intermediates may undergo over-cyclization. Remedies include slow reagent addition and low-temperature quenching .
  • Solvent Selection : Polar aprotic solvents (DMF) improve solubility but may reduce regioselectivity. Mixed-solvent systems (e.g., DMSO/water) enhance crystallization .
  • Catalyst Optimization : Mn(II) catalysts increase cyclization efficiency (yield ~75%) but require strict anhydrous conditions .

How is the biological activity of this compound evaluated in preclinical studies?

Q. Advanced

  • In Vitro Models : Cytotoxicity assays (e.g., IC₅₀ values in HepG2 cells) and ROS generation measurements via DCFH-DA probes .
  • Antimicrobial Testing : Agar diffusion assays against Gram-negative/positive bacteria, with zone-of-inhibition comparisons to ampicillin .
  • ADMET Profiling : Microsomal stability (e.g., t₁/₂ > 2 hours) and plasma protein binding (PPB < 90%) are quantified using LC-MS .

What structural modifications improve pharmacokinetic properties?

Q. Advanced

  • Bioisosteric Replacement : Substituting thiadiazole with oxadiazole improves metabolic stability but reduces potency .
  • Prodrug Design : Esterification of the amine group enhances oral bioavailability (e.g., logP reduction from 2.1 to 1.5) .
  • Fluorine Incorporation : 4-Fluorobenzyl derivatives increase blood-brain barrier permeability (calculated P-gp efflux ratio < 3) .

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